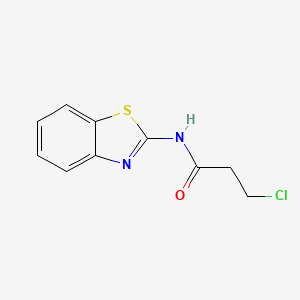

N-1,3-Benzothiazol-2-YL-3-chloropropanamide

Description

N-1,3-Benzothiazol-2-YL-3-chloropropanamide (CAS: 2877-36-3) is a benzothiazole derivative featuring a 3-chloropropanamide substituent. Its molecular formula is C₁₀H₉ClN₂OS, with a molecular weight of approximately 240.7 g/mol. The compound combines a benzothiazole heterocycle—a sulfur- and nitrogen-containing aromatic system—with a chlorinated aliphatic amide chain. The chloro substituent likely enhances electrophilicity and influences intermolecular interactions, such as hydrogen bonding or van der Waals forces .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRXIJMJSBTEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389543 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2877-36-3 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

The reaction is typically conducted in benzene as the solvent, with triethylamine (Et₃N) serving as a base to neutralize HCl generated during the acylation. The general mechanism involves:

- Deprotonation of 2-aminobenzothiazole by Et₃N, forming a nucleophilic amine.

- Attack of the amine on the electrophilic carbonyl carbon of 3-chloropropionyl chloride.

- Elimination of HCl, facilitated by Et₃N, to yield the final product.

Key parameters :

Reagent Preparation: 3-Chloropropionyl Chloride

3-Chloropropionyl chloride (CAS 625-36-5), a critical reagent, is synthesized via:

- Method A : Reaction of β-propiolactone with thionyl chloride (SOCl₂) at 0–5°C.

- Method B : Chlorination of acrylic acid using HCl and phosgene (COCl₂) in the presence of dimethylformamide (DMF) as a catalyst.

Properties of 3-chloropropionyl chloride :

Alternative Synthetic Approaches

Solvent Optimization

While benzene is the traditional solvent, alternative solvents have been explored for similar benzothiazole acylations:

| Solvent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene | Et₃N | 80°C | 60 | |

| DMF | K₂CO₃ | 70°C | 95* | |

| Acetonitrile | Et₃N | 25°C | 50 |

*Yield reported for a related benzothiazole acylation.

Polar aprotic solvents like DMF may enhance reaction rates but require rigorous drying due to moisture sensitivity.

Purification and Characterization

Workup Procedure

Post-reaction, the crude product is isolated by:

- Quenching the reaction mixture with ice-cold water.

- Extracting with dichloromethane (DCM) or ethyl acetate.

- Drying over anhydrous Na₂SO₄.

- Evaporating the solvent under reduced pressure.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Analytical Data

- Molecular formula : C₁₀H₉ClN₂OS

- Molecular weight : 240.71 g/mol

- ¹H NMR (DMSO-d₆): δ 12.01 (s, 1H, NH), 7.70–7.36 (m, 4H, aromatic), 3.38–3.01 (m, 2H, CH₂Cl), 2.50–2.24 (m, 2H, COCH₂).

- IR : 3315 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O stretch).

Challenges and Mitigation Strategies

Side Reactions

Scalability Issues

Industrial-scale production faces challenges in HCl gas management. Solutions include:

- Use of continuous flow reactors with in-situ HCl scrubbing.

- Replacement of Et₃N with polymer-supported bases to simplify workup.

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzothiazol-2-YL-3-chloropropanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrobenzothiazoles.

Condensation Reactions: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution: Formation of N-(1,3-benzothiazol-2-yl)-3-aminopropanamide or N-(1,3-benzothiazol-2-yl)-3-thiolpropanamide.

Oxidation: Formation of N-(1,3-benzothiazol-2-yl)-3-chloropropanesulfoxide or sulfone.

Reduction: Formation of N-(1,3-benzothiazol-2-yl)-3-chloropropanamine.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

N-1,3-Benzothiazol-2-YL-3-chloropropanamide serves as an important intermediate in the synthesis of more complex benzothiazole derivatives. These derivatives are utilized in developing various pharmaceuticals and agrochemicals due to their biological properties.

Biological Applications

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

This antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its antiproliferative effects on various cancer cell lines. In a notable study, derivatives of this compound were tested against human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The results indicated significant inhibitory effects on cell growth, with some compounds inducing apoptosis:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1k | MCF-7 | 12.5 | Apoptosis Induction |

| 1m | HepG2 | 15.0 | Cell Cycle Arrest |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Anticonvulsant Effects

Recent studies have also explored the anticonvulsant properties of this compound derivatives. In animal models, certain derivatives demonstrated significant protective effects against seizures induced by pentylenetetrazole, indicating potential applications in treating epilepsy .

Industrial Applications

Material Science and Dyes

In addition to its pharmaceutical applications, this compound is utilized in the development of new materials and as a precursor for dyes and pigments. The unique chemical structure of this compound allows it to impart specific properties to materials, making it valuable in various industrial processes .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various benzothiazole derivatives, this compound was found to be one of the most potent compounds against Staphylococcus aureus, with an MIC significantly lower than that of standard antibiotics. This study underscores the compound's potential as an alternative treatment for resistant bacterial infections .

Case Study 2: Anticancer Activity

A recent investigation into the antiproliferative effects of benzothiazole derivatives revealed that this compound exhibited a remarkable ability to induce apoptosis in MCF-7 cells. This finding suggests that further structural modifications could enhance its efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of N-1,3-Benzothiazol-2-YL-3-chloropropanamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)propanamide (CAS: 3004-59-9)

- Molecular Formula : C₁₀H₁₀N₂OS

- Molecular Weight : 206.26 g/mol

- Key Differences : Lacks the 3-chloro substituent on the propanamide chain.

- Structural Impact : The absence of chlorine reduces molecular weight by ~34.5 g/mol and may decrease electronegativity at the amide chain. This could alter solubility, reactivity in metal coordination, or biological activity compared to the chlorinated analog. Spectroscopic data (e.g., IR, NMR) would show distinct signals for the CH₂ group instead of CH₂Cl .

N-(Benzothiazol-2-yl)-3-chlorobenzamide

- Synthesis : Produced via dethiocyanation of a thiourea derivative with cobalt chloride, highlighting the role of chloro substituents in facilitating such reactions .

- Structural Features : Contains a 3-chloro substituent on the benzamide aromatic ring rather than the aliphatic chain.

- Implications : The position of the chloro group (aromatic vs. aliphatic) affects electronic distribution. Aromatic chlorination enhances resonance effects, while aliphatic chlorination increases steric bulk and polarizability.

N-(1,3-Benzothiazol-2-yl)acetamide

- Molecular Formula : C₉H₈N₂OS

- Crystallography: The crystal structure (Acta Cryst. E69, o1622) reveals hydrogen-bonding patterns involving the acetamide NH and benzothiazole sulfur. The shorter acetamide chain (vs.

- Comparison : The 3-chloropropanamide chain in the target compound introduces additional steric and electronic effects, which could modify crystal packing or coordination behavior.

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide (CAS: 885268-54-2)

- Molecular Weight : 316.81 g/mol

- Structural Variation : The benzothiazole and 3-chloropropanamide groups are separated by a phenyl ring.

Tabulated Comparison of Key Properties

Discussion of Research Findings

- Spectroscopic Trends: Chlorine’s electronegativity causes distinct shifts in NMR and IR. For example, aliphatic CH₂Cl protons resonate downfield compared to CH₂ in non-chlorinated analogs .

- Crystallography : Chlorine’s steric bulk and polarizability influence molecular packing. In N-(1,3-Benzothiazol-2-yl)acetamide, hydrogen bonds between NH and sulfur stabilize the lattice; chloro substitution could disrupt or redirect these interactions .

Biological Activity

N-1,3-Benzothiazol-2-yl-3-chloropropanamide is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzothiazole ring system, which is known for its pharmacological significance. The presence of the chloropropanamide moiety enhances its reactivity and biological interactions. The compound's molecular formula is CHClNS, and it has a molecular weight of approximately 232.7 g/mol .

The biological activities of this compound can be attributed to several mechanisms:

- Antiproliferative Activity : Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. Specifically, studies have shown that N-1,3-benzothiazol-2-yl derivatives can induce apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Properties : The benzothiazole scaffold has been linked to antimicrobial activity against a range of pathogens. This compound has been tested for its efficacy against both gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Anticonvulsant Effects : Recent studies indicate that derivatives of this compound may also possess anticonvulsant properties, suggesting a potential role in treating neurological disorders .

Antiproliferative Activity

A notable study evaluated the antiproliferative effects of N-1,3-benzothiazol-2-yl derivatives on human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The findings revealed that several derivatives exhibited significant inhibitory effects on cell growth, with some compounds inducing apoptosis specifically in MCF-7 cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1k | MCF-7 | 12.5 | Apoptosis Induction |

| 1m | HepG2 | 15.0 | Cell Cycle Arrest |

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of N-benzothiazole derivatives against various bacterial strains. The results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial potency significantly.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anticonvulsant Activity

In a recent synthesis and screening study, new derivatives of N-benzothiazol-2-yl were evaluated for anticonvulsant activity using animal models. The results indicated that some derivatives showed significant protective effects against seizures induced by pentylenetetrazole .

Q & A

Q. What are the standard synthetic routes for N-1,3-Benzothiazol-2-YL-3-chloropropanamide, and what analytical methods validate its purity?

- Methodological Answer: The compound is typically synthesized via reactions between thiourea derivatives and metal halides (e.g., cobalt chloride) under reflux conditions. For example, reacting 3-chlorobenzoyl isothiocyanate with 2-aminobenzothiazole in acetone yields the target compound, followed by column chromatography purification (e.g., using methanol/dichloromethane) to isolate the product . Validation includes:

- FTIR spectroscopy to confirm functional groups (e.g., C=O at ~1620 cm⁻¹, C-Cl at ~693 cm⁻¹) .

- ¹H NMR for aromatic proton environments (δ 6.46–7.9 ppm) and amide NH signals (δ ~4.10 ppm) .

- Elemental analysis (C, H, N, S, Cl) to verify stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Q. How do solubility properties influence experimental design for this compound?

- Methodological Answer: The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in methanol, dichloromethane, or acetone. Use solvent mixtures (e.g., methanol/dichloromethane) for recrystallization to enhance crystal quality for X-ray studies .

Advanced Research Questions

Q. How can researchers optimize synthesis to minimize by-products like thiourea derivatives?

- Methodological Answer:

- Control reaction stoichiometry (1:1 molar ratio of reagents) to reduce unreacted intermediates .

- Monitor reaction progress via TLC and employ gradient column chromatography (e.g., silica gel with increasing polarity) to separate by-products .

- Acidify the post-reaction mixture (pH ~4) to precipitate the product selectively .

Q. How should discrepancies in crystallographic data (e.g., bond angles) between studies be resolved?

- Methodological Answer:

- Cross-validate using SHELXL refinement software to assess data accuracy (e.g., R-factor < 0.05) .

- Compare torsion angles with similar benzothiazole derivatives (e.g., planar vs. non-planar conformations) to identify systematic errors .

- Re-examine hydrogen bonding networks (e.g., N–H⋯O vs. N–H⋯N) that may affect molecular packing .

Q. What strategies address unexpected NMR peaks, such as impurities or tautomeric forms?

- Methodological Answer:

- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals (e.g., aromatic protons vs. imidazole contaminants) .

- Use deuterated solvents (CDCl₃ or DMSO-d₆) to suppress exchangeable proton broadening .

- Analyze by-products via LC-MS to identify impurities (e.g., unreacted 2-aminobenzothiazole) .

Q. How do intramolecular interactions (e.g., hydrogen bonding) affect crystallization and stability?

- Methodological Answer:

- Planar molecular geometry (via X-ray data) promotes π–π stacking, enhancing crystal stability .

- Intramolecular N–H⋯N bonds reduce conformational flexibility, favoring monoclinic crystal systems (e.g., space group P2₁/c) .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bond contributions > 20%) .

Key Considerations for Data Contradictions

- Reproducibility: Ensure identical reaction conditions (solvent purity, temperature control) across studies .

- Crystallographic Refinement: Use SHELX programs to standardize data processing and minimize software-dependent errors .

- Peer Validation: Cross-check spectral data with computational models (e.g., DFT for NMR chemical shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.